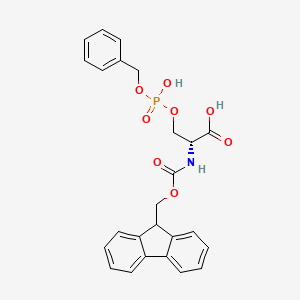

Fmoc-D-Ser(Po(Obzl)Oh)-OH

Übersicht

Beschreibung

Fmoc-D-Ser(Po(Obzl)Oh)-OH: is a derivative of serine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(Po(Obzl)Oh)-OH typically involves the protection of the serine hydroxyl group with a benzyl group (Obzl) and the addition of a phosphate group (Po). The Fmoc group is then introduced to protect the amino group. The reactions are usually carried out under anhydrous conditions using reagents like diisopropylcarbodiimide (DIC) and dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

Reduction: The phosphate group can be reduced to a hydroxyl group.

Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products:

- Oxidation products include ketones or aldehydes.

- Reduction products include alcohols.

- Substitution products depend on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Peptide Synthesis :

- Fmoc-D-Ser(Po(Obzl)Oh)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) . The stability of the benzyl protecting group during standard deprotection processes (e.g., using piperidine) enables the incorporation of D-phosphoserine residues into peptides without compromising other amino acid residues .

- It is particularly useful for synthesizing peptides that require specific phosphorylation patterns, which are critical for studying signal transduction pathways and protein interactions.

-

Biochemical Research :

- The compound plays a vital role in research aimed at understanding the biological significance of D-phosphorylation. By incorporating D-phosphoserine into peptides, researchers can investigate how phosphorylation regulates protein function and signaling pathways .

- Case studies have demonstrated its utility in preparing complex peptides such as phospholamban and human salivary statherin, which contain multiple phosphorylated residues .

-

Interaction Studies :

- This compound is employed in studies examining peptide interactions with biological targets. These investigations help elucidate how modifications affect binding affinities and biological activities .

- The introduction of benzyl groups has been shown to enhance hydrophobic interactions within peptide structures, potentially influencing their stability and activity.

Comparative Analysis with Related Compounds

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects | Common Applications |

|---|---|---|---|

| Fmoc-L-Ser(Bzl)-OH | Similar structure but L-serine | Used in studies requiring L-amino acids | Peptide synthesis |

| Fmoc-D-Ser(PO3Bzl,H)-OH | Phosphorylated derivative | Useful for studying phosphorylation effects | Biochemical assays |

| Fmoc-D-Ala-OH | Alanine derivative | Simpler structure; often used as a control | Control experiments |

| Fmoc-D-Thr(Bzl)-OH | Threonine derivative | Contains an additional hydroxyl group | Peptide synthesis |

Case Studies

- Phospholamban Synthesis :

- Human Salivary Statherin :

- Protein Interaction Studies :

Wirkmechanismus

The mechanism of action of Fmoc-D-Ser(Po(Obzl)Oh)-OH involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during chain elongation and is removed under mild conditions to allow further reactions. The phosphate and benzyl groups provide additional stability and functionality to the peptide.

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Ser(OH)-OH: Lacks the phosphate and benzyl groups.

Fmoc-L-Ser(Po(Obzl)Oh)-OH: The L-isomer of the compound.

Boc-D-Ser(Po(Obzl)Oh)-OH: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness: Fmoc-D-Ser(Po(Obzl)Oh)-OH is unique due to its specific protecting groups, which provide stability and ease of removal, making it ideal for peptide synthesis.

Biologische Aktivität

Fmoc-D-Ser(Po(Obzl)Oh)-OH, known as Fmoc-O-benzyl-D-phosphoserine, is a phosphoserine derivative that plays a significant role in various biological and biochemical applications. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure features a fluorinated Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is crucial for solid-phase peptide synthesis (SPPS). The phosphoserine moiety is important for mimicking the phosphorylation state of serine residues in proteins.

Biological Activity

1. Peptide Synthesis:

this compound is primarily utilized in peptide synthesis, particularly in the construction of phosphopeptides. These phosphopeptides are vital for studying protein interactions and signaling pathways within cells. The incorporation of phosphoserine into peptides enhances their biological activity and stability, making them suitable for various applications in drug development and bioconjugation .

2. Drug Development:

The unique properties of this compound allow it to be integrated into drug candidates aimed at targeting specific enzymes or receptors. This integration can enhance the efficacy of therapeutic agents by mimicking natural phosphorylation events that regulate protein function .

3. Bioconjugation:

The compound is also instrumental in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is particularly relevant in diagnostics and therapeutic development, facilitating the design of targeted delivery systems for drugs or imaging agents .

4. Protein Engineering:

In protein engineering, this compound aids in modifying proteins to study their function and stability. It provides insights into enzyme mechanisms and protein folding dynamics, which are essential for understanding various biological processes .

Research Findings

Several studies have highlighted the significance of this compound in biological research:

- Case Study 1: A study demonstrated that incorporating phosphoserine into peptides significantly altered their binding affinity to target proteins, enhancing specificity and efficacy in cellular signaling pathways .

- Case Study 2: Research on neurodegenerative diseases indicated that phosphopeptides containing this compound could modulate neuronal signaling pathways, offering potential therapeutic avenues for conditions such as Alzheimer's disease .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other similar compounds:

| Compound Name | Molecular Formula | Key Applications | Stability |

|---|---|---|---|

| This compound | C25H23N2O5P | Peptide synthesis, drug development | High (stable under SPPS conditions) |

| Fmoc-Tyr(PO(OBzl)OH)-OH | C25H23N2O5P | Phosphotyrosine incorporation | Moderate (requires careful handling) |

| Fmoc-Thr(PO(OBzl)OH)-OH | C25H23N2O5P | Phosphothreonine studies | Moderate (similar stability issues) |

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUWGDUVAAWJY-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.